(3-ethyl-1-adamantyl)formamide
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Overview
Description
(3-ethyl-1-adamantyl)formamide, also known as AFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
(3-ethyl-1-adamantyl)formamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been in the development of new drugs. (3-ethyl-1-adamantyl)formamide has shown promise as a potential drug candidate for the treatment of cancer, viral infections, and neurological disorders.
Mechanism of Action
The mechanism of action of (3-ethyl-1-adamantyl)formamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in disease processes. (3-ethyl-1-adamantyl)formamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
(3-ethyl-1-adamantyl)formamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (3-ethyl-1-adamantyl)formamide can induce cell death in cancer cells and inhibit the replication of viruses. In vivo studies have shown that (3-ethyl-1-adamantyl)formamide can reduce tumor growth in animal models and improve cognitive function in mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-ethyl-1-adamantyl)formamide for lab experiments is its simplicity of synthesis. (3-ethyl-1-adamantyl)formamide can be synthesized using readily available starting materials and simple reaction conditions. Another advantage is its potential as a drug candidate, which makes it a valuable tool for drug discovery research. However, one limitation of (3-ethyl-1-adamantyl)formamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (3-ethyl-1-adamantyl)formamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of (3-ethyl-1-adamantyl)formamide. Another direction is the investigation of (3-ethyl-1-adamantyl)formamide's potential as a treatment for viral infections, such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of (3-ethyl-1-adamantyl)formamide and its potential applications in various disease processes.
Synthesis Methods
(3-ethyl-1-adamantyl)formamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-ethyladamantane with formic acid in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
properties
IUPAC Name |
N-(3-ethyl-1-adamantyl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-12-4-10-3-11(5-12)7-13(6-10,8-12)14-9-15/h9-11H,2-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASDKYHQQPTTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethyl-1-adamantyl)formamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.